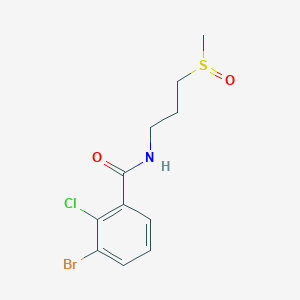![molecular formula C19H21N3O3 B7647425 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine in lab experiments is that it exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action and molecular targets, which could lead to the development of more specific and effective drugs. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine has been achieved using different methods. One of the most common methods involves the reaction of 4-methylpyrazole with 5-phenoxy-2-chloromethylfuran in the presence of a base, followed by the addition of morpholine. Another method involves the reaction of 4-methylpyrazole with 5-phenoxy-2-bromomethylfuran in the presence of a base, followed by the addition of morpholine.
Aplicaciones Científicas De Investigación
2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-12-15(11-20-21)18-14-22(9-10-23-18)13-17-7-8-19(25-17)24-16-5-3-2-4-6-16/h2-8,11-12,18H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUIXVLSCTYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)CC3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)


![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)